

# An In-depth Technical Guide to 1-(Methoxycarbonyl)piperidine-4-carboxylic acid

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## Compound of Interest

Compound Name: 1-(Methoxycarbonyl)piperidine-4-carboxylic acid

Cat. No.: B1270422

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This technical guide provides a comprehensive overview of **1-(Methoxycarbonyl)piperidine-4-carboxylic acid**, a key building block in medicinal chemistry and pharmaceutical development. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, chemical properties, and applications.

## Chemical Properties and Identifiers

**1-(Methoxycarbonyl)piperidine-4-carboxylic acid** is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid. The introduction of a methoxycarbonyl group at the nitrogen atom modifies its chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.<sup>[1]</sup>

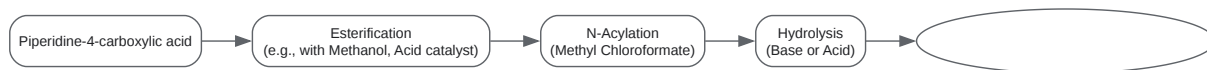
Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>13</sub> NO <sub>4</sub>	[2]
Molecular Weight	187.19 g/mol	[2]
CAS Number	197585-42-5	[2]
Appearance	Solid	[2]
InChI Key	FDQGMCHKKYRKCB-UHFFFAOYSA-N	[2]
SMILES	O=C(OC)N(CC1)CCC1C(O)=O	[2]

## Synthesis and Experimental Protocols

The synthesis of **1-(Methoxycarbonyl)piperidine-4-carboxylic acid** and its derivatives can be achieved through several pathways. A common strategy involves the N-acylation of a piperidine-4-carboxylic acid precursor.

### General Synthesis Workflow

The synthesis generally involves the protection of the carboxylic acid group of a piperidine-4-carboxylic acid derivative, followed by the introduction of the methoxycarbonyl group at the nitrogen, and subsequent deprotection of the carboxylic acid if necessary. An alternative is the direct acylation of piperidine-4-carboxylic acid.



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Caption: General synthetic workflow for **1-(Methoxycarbonyl)piperidine-4-carboxylic acid**.

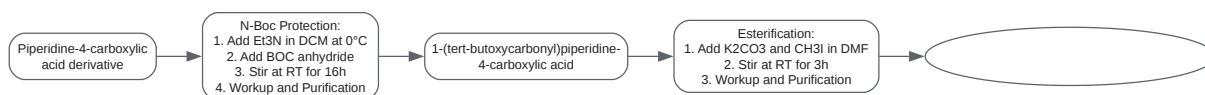
## Synthesis of N-Substituted Piperidine-4-carboxylic Acid Derivatives

While specific protocols for the direct synthesis of **1-(Methoxycarbonyl)piperidine-4-carboxylic acid** are not extensively detailed in the provided literature, methods for analogous N-substituted derivatives, such as N-Boc-piperidine-4-carboxylic acid methyl ester, offer valuable insights into the required chemical transformations.

#### Protocol 1: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid methyl ester

This two-step process involves the protection of the nitrogen atom with a Boc group, followed by esterification of the carboxylic acid.

- Step 1: N-Boc Protection
  - Materials: Piperidine-4-carboxylic acid derivative, dichloromethane (DCM), triethylamine ( $\text{Et}_3\text{N}$ ), di-tert-butyl dicarbonate (BOC anhydride).
  - Procedure: To a stirred suspension of the piperidine-4-carboxylic acid derivative (20.67 mmol) in DCM (75 mL) at  $0^\circ\text{C}$ , add  $\text{Et}_3\text{N}$  (103.35 mmol). This is followed by the dropwise addition of BOC anhydride (62.01 mmol). The reaction mixture is then stirred at room temperature for 16 hours. After the reaction, water (50 mL) is added, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[3]
- Step 2: Esterification
  - Materials: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, dimethylformamide (DMF), potassium carbonate, iodomethane.
  - Procedure: To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.0 g) in DMF (38 mL), add potassium carbonate (1.2 g, 8.7 mmol) and iodomethane (0.65 mL, 10 mmol). The reaction mixture is stirred for three hours at room temperature. The mixture is then poured into a 10% aqueous potassium carbonate solution (100 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over  $\text{Na}_2\text{SO}_4$ , and concentrated in vacuo. The crude product is purified via column chromatography.[3]



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Caption: Experimental workflow for the synthesis of N-Boc protected methyl ester.

## Applications in Research and Drug Development

**1-(Methoxycarbonyl)piperidine-4-carboxylic acid** and its analogues are valuable intermediates in pharmaceutical research. The piperidine scaffold is a common structural motif in a wide range of therapeutic agents.[4] N-substitution on the piperidine ring is a key strategy in medicinal chemistry to modulate pharmacological properties such as receptor affinity and selectivity.[4]

Derivatives of piperidine-4-carboxylic acid are utilized in the development of:

- **GABA Receptor Ligands:** Piperidine-4-carboxylic acid (isonipecotic acid) is a conformationally restricted analogue of the neurotransmitter GABA and acts as a partial agonist at GABA-A receptors.[4][5]
- **Opioid Receptor Modulators:** The 4-anilidopiperidine structure is a core component of potent  $\mu$ -opioid receptor agonists like carfentanil.[6]
- **Novel Therapeutics:** The versatility of the piperidine-4-carboxylic acid scaffold allows for its incorporation into a wide array of bioactive molecules being investigated for various therapeutic areas.[7]

## Spectroscopic Data

While a dedicated full dataset for **1-(Methoxycarbonyl)piperidine-4-carboxylic acid** is not available in the provided search results, spectroscopic data for closely related compounds can provide expected ranges for key signals.

General Spectroscopic Features of Carboxylic Acid Derivatives:

- $^1\text{H}$  NMR: Protons on the carbon atom alpha to a carbonyl group typically resonate in the 2.0-3.0 ppm region.[8]
- $^{13}\text{C}$  NMR: The carbonyl carbon of a carboxylic acid derivative is significantly deshielded and appears in the 160-180 ppm range.[8]
- IR Spectroscopy: Carboxylic acids show a characteristic broad O-H stretch from 2500-3300  $\text{cm}^{-1}$  and a C=O stretch around 1700-1725  $\text{cm}^{-1}$ . Esters exhibit a strong C=O stretch around 1735-1750  $\text{cm}^{-1}$ . [9]
- Mass Spectrometry: A common fragmentation pattern for carboxylic acid derivatives is the cleavage of the C-Y bond to form an acylium ion ( $\text{R-CO}^+$ ). [8]

$^1\text{H}$  and  $^{13}\text{C}$  NMR Data for 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid methyl ester:[3]

$^1\text{H}$ NMR (600 MHz, $\text{CDCl}_3$ ) $\delta$ (ppm)	$^{13}\text{C}$ NMR (151 MHz, $\text{CDCl}_3$ ) $\delta$ (ppm)
3.99 (s, 2H)	174.9
3.67 (s, 3H)	154.6
2.82 (t, J = 12.4 Hz, 2H)	79.5
2.43 (tt, J = 11.0, 3.9 Hz, 1H)	51.7
1.88-1.81 (m, 1H)	41.0
1.70-1.55 (m, 2H)	28.4
1.44 (s, 9H)	27.9

## Safety Information

According to safety data for 1-(Methoxycarbonyl)-4-piperidinecarboxylic acid, the compound is classified with GHS05 pictograms, indicating it can cause severe skin burns and eye damage. The signal word is "Danger" with hazard statements including H318 (Causes serious eye damage). Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do).

Continue rinsing. Immediately call a POISON CENTER/doctor).[2] The storage class is designated as 11 for combustible solids.[2]

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